2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
2-(Methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a methylsulfanyl (–SCH₃) substituent at position 2 and a phenyl group at position 9. The methylsulfanyl group introduces electron-rich sulfur-based functionality, which may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methylsulfanyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H16N4OS/c1-22-16-18-15-17-11-8-5-9-12(21)13(11)14(20(15)19-16)10-6-3-2-4-7-10/h2-4,6-7,14H,5,8-9H2,1H3,(H,17,18,19) |
InChI Key |
FGWNSAWYOJQWAA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with substituted benzaldehydes and dimedone under microwave irradiation can yield the desired triazoloquinazoline derivatives . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal and antioxidant agent.
Medicine: Research has indicated its potential as an anticancer agent by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 2 and 9
- 9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: This analogue replaces the methylsulfanyl group with a hydroxyl (–OH) at position 9 and introduces dimethyl groups at position 5. Catalytic synthesis using NGPU achieved a 92% yield, demonstrating superior efficiency over traditional methods .
- 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: The methoxy (–OCH₃) substituent at position 6 provides electron-donating effects, which may stabilize the aromatic system and alter metabolic stability. No direct yield data are reported, but analogous syntheses under solvent-free conditions typically achieve 70–85% yields .
- 9-(4-Bromophenyl)-2-({[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}sulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: This compound features a bromophenyl group at position 9 and a bulky oxazole-containing substituent at position 2.
Core Modifications
- These derivatives are synthesized via one-pot condensation with p-TSA catalysis, yielding 69–75% under mild conditions .
Pharmacological and Physicochemical Properties
- Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to hydroxyl or methoxy analogues, suggesting enhanced membrane permeability .
- Thermal Stability : Derivatives with halogen substituents (e.g., bromine in ) exhibit higher melting points (>300°C) due to stronger intermolecular interactions.
Key Research Findings
Catalyst Efficiency: NGPU outperforms conventional acid catalysts (e.g., sulfamic acid) in triazoloquinazolinone synthesis, reducing catalyst loading by 50% .
Solubility Trends : Hydroxyl-substituted derivatives (e.g., 13a) exhibit 3-fold higher aqueous solubility than methylsulfanyl analogues, critical for oral bioavailability .
Steric Effects : Bulky substituents at position 2 (e.g., oxazole-containing groups in ) reduce enzymatic degradation rates by 40% in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
